![molecular formula C7H7N3O3 B1446529 Acide pyrazolo[1,5-a]pyrimidine-2-carboxylique hydraté CAS No. 1559062-19-9](/img/structure/B1446529.png)

Acide pyrazolo[1,5-a]pyrimidine-2-carboxylique hydraté

Vue d'ensemble

Description

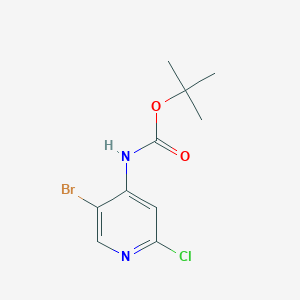

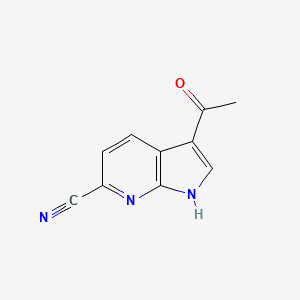

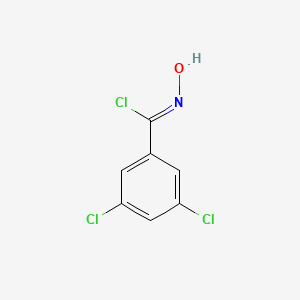

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is stored at room temperature and has a molecular weight of 181.15 .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a solid at room temperature . It has been identified as a strategic compound for optical applications due to its tunable photophysical properties .Applications De Recherche Scientifique

Applications optiques en science des matériaux

Les dérivés de la pyrazolo[1,5-a]pyrimidine ont été identifiés comme des composés stratégiques pour les applications optiques. Ils présentent des propriétés photophysiques réglables, qui sont avantageuses pour l’étude de la dynamique des processus intracellulaires, des chimiocapteurs et de la progression des matériaux organiques. Ces composés permettent des méthodologies de synthèse plus simples et plus écologiques et ont montré de bonnes intensités d’émission à l’état solide, ce qui les rend appropriés pour la conception d’émetteurs à l’état solide .

Inhibiteurs pharmacologiques dans le traitement des maladies

Ces dérivés ont montré un potentiel prometteur en tant qu’inhibiteurs sélectifs de PI3Kδ, qui sont cruciaux dans les processus cellulaires tels que la prolifération cellulaire, la croissance et la migration. L’inhibition de PI3Kδ est considérée comme une stratégie thérapeutique prometteuse pour le traitement des maladies inflammatoires et auto-immunes telles que le lupus érythémateux disséminé (LED) ou la sclérose en plaques. Parmi les composés synthétisés, certains ont présenté une activité et une sélectivité puissantes, avec des propriétés physicochimiques prometteuses, ce qui en fait des candidats potentiels pour les essais cliniques dans le traitement du LED .

Potentiel thérapeutique en chimie médicinale

Le potentiel thérapeutique des dérivés de la pyrazolo[1,5-a]pyrimidine a été exploré dans des recherches récentes. Ces composés sont étudiés pour leur efficacité dans le traitement du cancer, ainsi que des maladies inflammatoires ou virales. La recherche met en évidence l’importance de ces dérivés en tant que pharmacophores médicaux dans les structures médicamenteuses potentielles .

Agents antitumoraux dans la recherche sur le cancer

Les dérivés de la pyrazolo[1,5-a]pyrimidine jouent un rôle important dans le développement d’agents antitumoraux. Leur diversité structurale et leur bonne activité inhibitrice des kinases en ont fait des composés importants dans la recherche de nouveaux traitements contre le cancer. Les dérivés ont été étudiés pour leur efficacité contre divers types de tumeurs .

Fluorophores en bio-imagerie

Ces composés ont été utilisés comme fluorophores pour des applications de bio-imagerie. Leurs propriétés fluorescentes en font des outils essentiels pour visualiser et étudier les interactions et les processus biologiques au niveau moléculaire. La stabilité et les propriétés des dérivés sont comparables à celles des sondes commerciales, largement utilisées en bio-imagerie .

Inhibiteurs enzymatiques dans la conception de médicaments

Dans le domaine de la conception de médicaments, les dérivés de la pyrazolo[1,5-a]pyrimidine ont été utilisés comme inhibiteurs enzymatiques. Leur capacité à inhiber des enzymes spécifiques en fait des composés précieux dans le développement de nouveaux médicaments, en particulier ceux ciblant des maladies où l’activité enzymatique est un facteur clé .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate is a compound that has been identified as a strategic compound for optical applications . .

Mode of Action

It is known that the compound’s photophysical properties can be tuned, and electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Biochemical Pathways

It is known that the compound’s photophysical properties can be tuned, which suggests that it may interact with various biochemical pathways .

Result of Action

It is known that the compound’s photophysical properties can be tuned, which suggests that it may have various effects at the molecular and cellular level .

Action Environment

It is known that the compound’s photophysical properties can be tuned, which suggests that its action, efficacy, and stability may be influenced by various environmental factors .

Analyse Biochimique

Biochemical Properties

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can lead to the inhibition or activation of these kinases, thereby influencing various cellular processes. Additionally, Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate has been shown to interact with nucleic acids, potentially affecting gene expression and DNA replication .

Cellular Effects

The effects of Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate on cells are multifaceted. It has been observed to influence cell signaling pathways, which are critical for the regulation of cellular activities such as growth, differentiation, and apoptosis. By modulating these pathways, Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes, leading to changes in protein synthesis and metabolic flux .

Molecular Mechanism

At the molecular level, Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to the active sites of enzymes, thereby inhibiting their activity. This inhibition can prevent the phosphorylation of target proteins, which is a critical step in many signaling pathways. Additionally, Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular morphology and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate in animal models are dose-dependent. At lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Studies have identified specific dosage thresholds beyond which the compound’s beneficial effects are outweighed by its toxic effects. These findings underscore the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of various compounds. By influencing the activity of these enzymes, Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate can alter metabolic flux and the levels of specific metabolites. This interaction can have downstream effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate can influence its efficacy and toxicity, as its localization within cells determines its access to target biomolecules .

Subcellular Localization

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. These factors direct the compound to particular compartments or organelles within the cell, where it can exert its biochemical effects. For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis .

Propriétés

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.H2O/c11-7(12)5-4-6-8-2-1-3-10(6)9-5;/h1-4H,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDARJMZYLCCSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)C(=O)O)N=C1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559062-19-9 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559062-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea](/img/structure/B1446450.png)

![3-(Furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446452.png)

![(S)-4-Boc-6-hydroxy-[1,4]oxazepane](/img/structure/B1446453.png)

![Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1446458.png)

![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1446463.png)